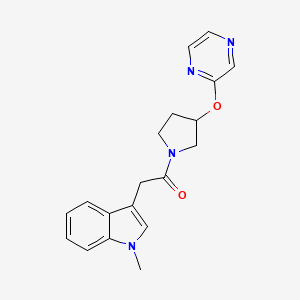

2-(1-methyl-1H-indol-3-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-(1-methylindol-3-yl)-1-(3-pyrazin-2-yloxypyrrolidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c1-22-12-14(16-4-2-3-5-17(16)22)10-19(24)23-9-6-15(13-23)25-18-11-20-7-8-21-18/h2-5,7-8,11-12,15H,6,9-10,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRJUPWLEFSUFDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC(=O)N3CCC(C3)OC4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-indol-3-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Attachment of the Pyrazine Ring: The pyrazine ring can be introduced through nucleophilic substitution reactions, where a suitable pyrazine derivative reacts with the indole intermediate.

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via cyclization reactions involving appropriate amine and carbonyl compounds.

Final Coupling: The final step involves coupling the indole-pyrazine intermediate with the pyrrolidine derivative under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-indol-3-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the indole, pyrazine, or pyrrolidine rings are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(1-methyl-1H-indol-3-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.

Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-indol-3-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its hybrid structure. Below is a detailed comparison with structurally or functionally related molecules:

Table 1: Structural and Functional Comparison

Key Observations :

Structural Diversity: The target compound’s pyrazine-oxygen-pyrrolidine substituent distinguishes it from sulfonyl- or pyrazole-containing analogs. This may enhance solubility and target selectivity .

Synthetic Accessibility :

- The synthesis of pyrazine-linked pyrrolidines often employs Ullmann coupling (as in ) or SN2 substitutions (). In contrast, indole-pyrazole hybrids require cyclocondensation ().

- NMR and HRMS data from analogs (e.g., ) suggest that the target compound’s characterization would rely on δ 7.0–8.5 ppm (indole/pyrazine protons) and molecular ion peaks near m/z 350–400 .

Pharmacological Potential: Indole-pyrrolidine hybrids (e.g., ) show dual histamine H1/H4 receptor antagonism, suggesting the target compound may interact with G-protein-coupled receptors .

Biological Activity

The compound 2-(1-methyl-1H-indol-3-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone is a complex organic molecule that combines structural elements from indole, pyrrolidine, and pyrazine. Its unique structural features suggest potential pharmacological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound based on diverse research findings, including case studies and data tables.

Structural Characteristics

The molecular formula for this compound is , with the following structural features:

| Structural Feature | Description |

|---|---|

| Indole Moiety | A bicyclic structure known for various biological activities, including anticancer properties. |

| Pyrrolidine Ring | A five-membered ring that can enhance pharmacological effects by improving bioavailability. |

| Pyrazine Derivative | Contributes to antimicrobial activity and may enhance interactions with biological targets. |

Biological Activities

Research indicates that compounds with similar structural motifs often exhibit significant biological activities. The specific biological activities of This compound include:

- Anticancer Activity : Indole derivatives are widely studied for their ability to inhibit cancer cell proliferation. Preliminary studies suggest this compound may induce apoptosis in various cancer cell lines.

- Antimicrobial Properties : The presence of the pyrazine moiety suggests potential efficacy against a range of pathogens, particularly Gram-positive bacteria.

Case Studies

A notable study explored the efficacy of similar compounds in treating human cancers. For instance, derivatives of indole and pyrrolidine were tested against non-small cell lung cancer and colon cancer models, demonstrating significant growth inhibition and apoptosis induction through various mechanisms, including activation of caspases and modulation of apoptotic markers like Bax/Bcl-2 ratios .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways, leading to increased caspase activity.

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at various phases, contributing to their anticancer effects.

- Antimicrobial Action : The pyrazine component may disrupt bacterial cell membranes or interfere with essential bacterial processes.

Comparative Analysis

To highlight the uniqueness of this compound, a comparative analysis with structurally related compounds is presented below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Methylindole | Contains indole | Anticancer, Antimicrobial |

| Pyrrolidinyl derivatives | Contains pyrrolidine | Various pharmacological effects |

| Pyrazinyl compounds | Contains pyrazine | Antimicrobial activity |

The combination of an indole and a pyrazine moiety linked through a pyrrolidine structure may offer enhanced potency and selectivity against specific biological targets compared to similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.